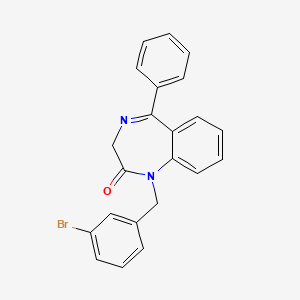

1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one” is likely a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant and amnesic properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzodiazepines are generally synthesized via the condensation of benzene and diazepam . The bromobenzyl group could potentially be introduced through a bromination reaction .Molecular Structure Analysis

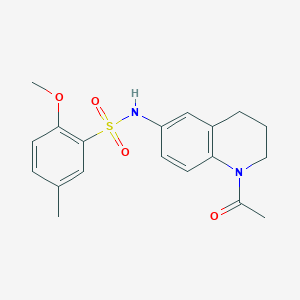

The molecular structure of this compound would likely consist of a benzodiazepine core, with a phenyl group at the 5-position and a bromobenzyl group at the 1-position .Chemical Reactions Analysis

Benzodiazepines, including this compound, can undergo various chemical reactions, including hydrolysis, oxidation, and reduction .Scientific Research Applications

Synthetic Strategies and Biological Activities

Benzodiazepines are prominent in pharmaceutical research due to their roles in treating conditions like anxiety, convulsions, and sleep disorders. Research focusing on synthetic aspects of benzodiazepines, including 1,4- and 1,5-benzodiazepines, has shown that these compounds are cardinal in organic synthesis and medicinal chemistry. Their synthesis has been extensively studied, providing valuable approaches for developing new medications with enhanced biological activities (Sunita Teli et al., 2023).

Environmental Impact and Fate

Understanding the environmental occurrence, fate, and behavior of benzodiazepine compounds, including those similar to 1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one, is crucial. Studies have investigated their presence in aquatic environments, revealing their persistence and potential impacts on water quality and aquatic life. This research is essential for assessing the ecological risks associated with these compounds and developing strategies to mitigate their environmental presence (Camille Haman et al., 2015).

Pharmacological Profile

The pharmacological and synthetic profiles of benzothiazepines, another related class, have been reviewed to understand their diverse bioactivities, which include coronary vasodilatory, tranquilizer, antidepressant, and antihypertensive effects. These studies provide insights into the structure-activity relationships of these compounds, highlighting their therapeutic potential and guiding the development of new drugs (N. Dighe et al., 2015).

Treatment of Ethanol Withdrawal Syndrome

Chlormethiazole, a drug closely related to the benzodiazepine family, has been effectively used to treat moderate to severe ethanol withdrawal syndrome. Its comparison with other pharmacologically unrelated drugs has established its efficacy and safety for early treatment in flexible reducing regimes, underlining the significance of benzodiazepine derivatives in managing withdrawal symptoms (S. K. Majumdar, 1991).

Mechanism of Action

While the specific mechanism of action for this compound is not known, benzodiazepines generally work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

properties

IUPAC Name |

1-[(3-bromophenyl)methyl]-5-phenyl-3H-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17BrN2O/c23-18-10-6-7-16(13-18)15-25-20-12-5-4-11-19(20)22(24-14-21(25)26)17-8-2-1-3-9-17/h1-13H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDOUMOWPSWOQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2C(=N1)C3=CC=CC=C3)CC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-bromobenzyl)-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2882211.png)

![Ethyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2882218.png)

![5-bromo-N-(6-bromobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2882219.png)

![N-(1-Aminospiro[3.3]heptan-3-yl)-2-(trifluoromethyl)pyrimidine-5-carboxamide;hydrochloride](/img/structure/B2882220.png)

![N-(4-ethoxyphenyl)-5-[(2Z)-2-[(4-ethylphenyl)imino]-8-methoxy-2H-chromen-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2882222.png)

![5-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2882224.png)

![3-[4-oxo-4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2882228.png)